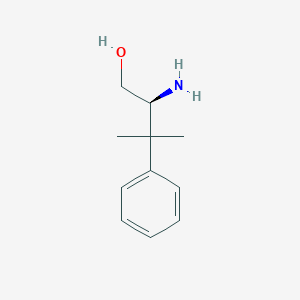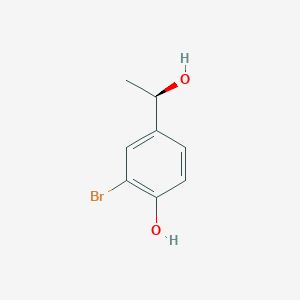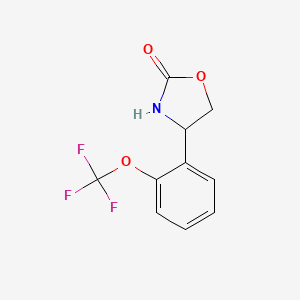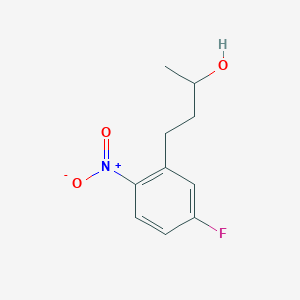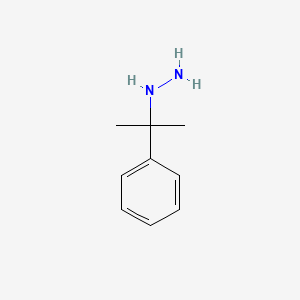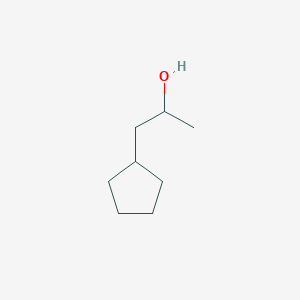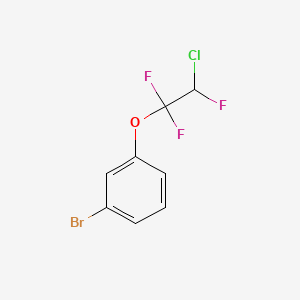![molecular formula C23H31N3O2 B13607309 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[222]octane-1-carboxamide is a complex organic compound that features a unique combination of indole, piperidine, and oxabicyclo[222]octane structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction proceeds under mild conditions, often at room temperature, and yields the desired amide product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of DCC as a coupling agent is advantageous due to its efficiency and relatively low cost.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.
Aplicaciones Científicas De Investigación
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate neurotransmitter release. The oxabicyclo[2.2.2]octane structure contributes to the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and piperidine structures.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound featuring an indole moiety.
Uniqueness
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide is unique due to the presence of the oxabicyclo[2.2.2]octane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H31N3O2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-2-oxabicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C23H31N3O2/c27-22(23-10-5-17(6-11-23)16-28-23)25-19-8-13-26(14-9-19)12-7-18-15-24-21-4-2-1-3-20(18)21/h1-4,15,17,19,24H,5-14,16H2,(H,25,27) |
Clave InChI |
GOVPFMWFAJUUSP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CO2)C(=O)NC3CCN(CC3)CCC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

